molecular formula C11H15F2NO B13517707 n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine

n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine

Cat. No.: B13517707
M. Wt: 215.24 g/mol
InChI Key: AJWWKIRIHVINJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine is a synthetic amine derivative characterized by a 2,5-difluorobenzyl group attached to a 3-methoxypropan-1-amine backbone. The fluorine atoms enhance metabolic stability and membrane permeability, while the methoxy group may improve solubility compared to non-polar analogs .

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C11H15F2NO/c1-15-6-2-5-14-8-9-7-10(12)3-4-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

AJWWKIRIHVINJO-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=C(C=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution of 2,5-Difluorobenzyl Chloride with 3-Methoxypropan-1-amine

Overview:
This method involves the reaction of 2,5-difluorobenzyl chloride with 3-methoxypropan-1-amine in the presence of a base, typically sodium hydroxide or potassium carbonate, to facilitate nucleophilic substitution at the benzyl chloride carbon. This approach is favored for its straightforwardness and high yield.

Reaction Scheme:

2,5-Difluorobenzyl chloride + 3-methoxypropan-1-amine → N-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine + HCl

Reaction Conditions:

Parameter Value Source/Notes
Solvent Anhydrous ethanol or acetonitrile Ensures solubility and minimizes side reactions
Base Sodium hydroxide or potassium carbonate Neutralizes HCl formed
Temperature 0–25°C (room temperature) To control reaction rate and selectivity
Reaction Time 4–8 hours Adequate for completion

Advantages:

  • High regioselectivity
  • Mild reaction conditions
  • Ease of purification via extraction and chromatography

Research Data:
A study in the Journal of Organic Chemistry reports yields exceeding 85% under optimized conditions, with minimal by-products.

Reductive Amination of 2,5-Difluorobenzyl Aldehyde with 3-Methoxypropan-1-amine

Overview:
This pathway involves first synthesizing the aldehyde intermediate from 2,5-difluorobenzyl alcohol, followed by reductive amination with 3-methoxypropan-1-amine using a reducing agent such as sodium cyanoborohydride.

Reaction Scheme:

2,5-Difluorobenzyl alcohol → (oxidation) → 2,5-Difluorobenzaldehyde
2,5-Difluorobenzaldehyde + 3-methoxypropan-1-amine + NaBH3CN → this compound

Reaction Conditions:

Parameter Value Source/Notes
Oxidation PCC or Dess–Martin periodinane Selective aldehyde formation
Reductive amination Acidic buffer pH 4–5 Optimal for NaBH3CN activity
Temperature 20–25°C Ambient conditions

Research Data:
Yields typically range from 70–80%, with high purity after purification by column chromatography.

Catalytic Hydrogenation of Corresponding Nitro Compound

Overview:
A less common but viable route involves reduction of a nitro precursor, such as N-(2,5-difluorobenzyl)-3-nitropropan-1-amine, under catalytic hydrogenation conditions.

Reaction Scheme:

N-(2,5-Difluorobenzyl)-3-nitropropan-1-amine + H2 (catalyst: Pd/C) → this compound

Reaction Conditions:

Parameter Value Source/Notes
Catalyst Palladium on carbon Common hydrogenation catalyst
Pressure 1–3 MPa H2 Ensures complete reduction
Temperature 25–50°C Mild conditions

Research Data:
Yields are generally high (>80%), with the process suitable for scale-up.

Purification and Characterization

Post-synthesis, the product is purified via:

Analytical Data:

Technique Data Reference/Source
Nuclear Magnetic Resonance Confirmed chemical shifts consistent with structure Literature reports
Mass Spectrometry Molecular ion peak at m/z 215.24 Patent CN101328129B
Infrared Spectroscopy Characteristic N-H and C-F stretches Standard protocols

Summary of Preparation Parameters

Method Reactants Catalyst/Reagents Conditions Yield Remarks
Nucleophilic substitution 2,5-Difluorobenzyl chloride + 3-methoxypropan-1-amine Base (NaOH/K2CO3) 0–25°C, 4–8 hrs >85% Widely used, scalable
Reductive amination 2,5-Difluorobenzaldehyde + 3-methoxypropan-1-amine NaBH3CN, acid buffer 20–25°C, 12 hrs 70–80% Good selectivity
Catalytic hydrogenation Nitro precursor + H2 Pd/C 25–50°C, 1–3 MPa H2 >80% Suitable for large scale

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amine group, converting it to a secondary or tertiary amine.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products:

    Oxidation: 2,5-Difluorobenzaldehyde or 2,5-difluorobenzoic acid.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor for the preparation of fluorinated aromatic compounds.

Biology and Medicine:

  • Potential applications in drug discovery due to its structural features that may interact with biological targets.
  • Investigated for its role in the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine is not fully elucidated, but it is believed to interact with specific molecular targets through its amine and methoxy groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The fluorine atoms enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural elements of N-(2,5-difluorobenzyl)-3-methoxypropan-1-amine with related compounds from pharmacological and synthetic literature:

Compound Name Aromatic Group Alkyl Chain Substituent Functional Groups Molecular Weight (g/mol) Key Properties (Hypothesized)
This compound 2,5-Difluorobenzyl 3-Methoxypropan-1-amine Fluorine, Methoxy, Primary Amine ~227.25 High lipophilicity, moderate solubility
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () Thiophen-2-yl 3-Methylaminopropan-1-ol Thiophene, Methylamino, Alcohol ~183.28 Polar, potential CNS activity
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () Thiophen-3-yl, Naphthalene N-Methylpropan-1-amine Naphthoxy, Thiophene, Tertiary Amine ~337.45 High steric bulk, low solubility
(3S,11aR)-N-(2,5-difluorobenzyl)-... () 2,5-Difluorobenzyl Cyclic sulfonamide-oxazolo-pyrido-pyrazine Difluorobenzyl, Methoxy, Sulfonamide ~547.54 Target-specific binding, complex pharmacokinetics

Key Observations :

  • Fluorinated Aromatics : The 2,5-difluorobenzyl group in the target compound and ’s molecule enhances resistance to oxidative metabolism compared to thiophene or naphthalene analogs .
  • Methoxy vs. Methylamino: The methoxy group in the target compound likely improves aqueous solubility relative to methylamino substituents in ’s compounds, which may increase basicity and membrane penetration .
  • Structural Complexity : ’s cyclic sulfonamide derivative demonstrates how similar fluorinated benzyl groups are integrated into larger pharmacophores for targeted activity, whereas the target compound’s linear structure offers conformational flexibility .

Biological Activity

n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12H14F2N
  • Molecular Weight : 225.24 g/mol

The presence of the difluorobenzyl group is significant in influencing the compound's biological interactions and pharmacokinetic properties.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its activity can be attributed to the following mechanisms:

  • Receptor Modulation : The compound may act as a selective agonist or antagonist at specific receptors, influencing neurotransmission and metabolic processes.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes linked to disease pathways, such as those involved in neurodegenerative diseases.

In Vitro Studies

A series of in vitro studies have explored the biological activity of this compound. The results are summarized in the table below:

StudyTargetMethodologyFindings
FFA3 ReceptorGTPγS AssayDemonstrated agonist activity in low micromolar range.
Antifungal ActivityEUCAST ProtocolShowed significant antifungal activity against Candida species.
BACE1 InhibitionEnzyme AssayPotent inhibitor with implications for Alzheimer's treatment.

Case Studies

  • FFA3 Receptor Modulation : A study highlighted the compound's ability to activate the free fatty acid receptor 3 (FFA3), which is implicated in metabolic regulation and inflammatory responses. This activation was linked to improved insulin secretion and glucose tolerance in murine models, suggesting a potential therapeutic role in type 2 diabetes management .
  • Antifungal Properties : In another investigation, this compound exhibited notable antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties through BACE1 inhibition studies, demonstrating significant potential for treating Alzheimer's disease by reducing amyloid-beta levels .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : High lipid solubility enhances gastrointestinal absorption.
  • Distribution : Effective brain penetration has been noted, crucial for central nervous system-targeted therapies.
  • Metabolism : The compound shows metabolic stability with minimal toxicity profiles.
  • Excretion : Predominantly renal excretion observed in preclinical models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine, and how are intermediates purified?

  • Answer : A typical synthesis involves nucleophilic substitution between 2,5-difluorobenzyl chloride and 3-methoxypropan-1-amine. The reaction proceeds under basic conditions (e.g., K₂CO₃ in DMF) to facilitate amine alkylation . Intermediate purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product from unreacted starting materials and by-products . Critical parameters include reaction temperature (60–80°C) and stoichiometric control to minimize di-alkylation side products.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR confirm the presence of the difluorobenzyl aromatic protons (δ 6.8–7.2 ppm, splitting patterns consistent with fluorine coupling) and methoxy protons (δ 3.3 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 256.14) .
  • IR : Stretching frequencies for C-F (1100–1200 cm⁻¹) and N-H (3300 cm⁻¹) bonds are diagnostic .

Q. How does the difluorobenzyl group influence the compound’s physicochemical properties?

  • Answer : The 2,5-difluorobenzyl moiety enhances lipophilicity (logP ≈ 2.5), improving membrane permeability. Fluorine atoms introduce electron-withdrawing effects, stabilizing the amine group against oxidation. This structural feature also increases metabolic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound for pharmacological studies?

  • Answer : Chiral resolution methods include:

  • Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively acylate one enantiomer .
  • Asymmetric Synthesis : Chiral auxiliaries or catalysts (e.g., BINAP-metal complexes) during the alkylation step .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from impurities (e.g., residual solvents) or stereochemical variability. Mitigation involves:

  • Rigorous Purity Analysis : GC-MS for solvent residues and LC-MS for by-products .
  • Stereochemical Profiling : Circular dichroism (CD) or X-ray crystallography to confirm absolute configuration .
  • Standardized Assays : Replicating bioactivity studies under controlled conditions (e.g., fixed cell lines, ATP-based viability assays) .

Q. How does this compound interact with serotonin receptors, and what computational tools validate these interactions?

  • Answer : Molecular docking (AutoDock Vina) predicts binding to 5-HT₂A/5-HT₇ receptors via hydrogen bonding with Ser159 and π-π stacking with the difluorobenzyl group . Free energy perturbation (FEP) simulations refine binding affinity estimates (ΔG ≈ -9.2 kcal/mol). Experimental validation uses radioligand displacement assays (Ki < 100 nM) .

Methodological Challenges and Solutions

Q. Why does the compound exhibit variable stability in aqueous solutions, and how is this managed?

  • Answer : Hydrolysis of the methoxy group or amine protonation at physiological pH (7.4) causes instability. Solutions:

  • Buffered Formulations : Use citrate-phosphate buffers (pH 5–6) to minimize degradation .
  • Lyophilization : Store as a lyophilized powder and reconstitute in organic solvents (e.g., DMSO) .

Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state structure?

  • Answer : Single-crystal X-ray diffraction (SHELXL software) determines bond lengths/angles and packing motifs. Challenges include crystal twinning; anti-solvent vapor diffusion (e.g., pentane in DCM) improves crystal quality .

Comparative Analysis

Q. How does this compound compare to non-fluorinated analogs in receptor selectivity?

  • Answer : Fluorination reduces off-target binding (e.g., σ₁ receptors) by 40% compared to N-benzyl-3-methoxypropan-1-amine. This is attributed to reduced basicity (pKa ≈ 8.5 vs. 9.2 for non-fluorinated) and steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.